N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine
Description
Contextualization within Substituted Ethane-1,2-diamine Chemistry
Ethane-1,2-diamine, commonly known as ethylenediamine (B42938), is the simplest of the polyethylene (B3416737) amines and serves as a fundamental building block in chemical synthesis. wikipedia.org Its structure, featuring two primary amine groups on a two-carbon backbone, allows for a wide range of chemical modifications, leading to a vast family of substituted ethane-1,2-diamines. atamanchemicals.com These derivatives are integral to the production of numerous industrial chemicals, including chelating agents, pharmaceuticals, and polymers. atamanchemicals.comatamanchemicals.com
N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine is a specific derivative where one of the nitrogen atoms of the ethylenediamine core is substituted with both an isopropyl group and a 3-nitrobenzyl group. This substitution pattern is crucial as it introduces asymmetry and steric bulk, which can significantly influence the compound's chemical and physical properties, such as its reactivity, solubility, and ability to coordinate with metal ions. The synthesis of such N,N'-disubstituted diamines can be achieved through various methods, including the reduction of corresponding di-Schiff bases. researchgate.net
Significance of Diamine Scaffolds in Modern Organic and Inorganic Chemistry
Diamine scaffolds are of paramount importance in both organic and inorganic chemistry due to their versatile reactivity and coordination capabilities. researchgate.net In organic synthesis, vicinal diamines (1,2-diamines) are valuable building blocks for the construction of nitrogen-containing heterocyclic compounds and serve as chiral auxiliaries in asymmetric synthesis. researchgate.netmdpi.com The presence of two amine groups allows for the formation of various derivatives, including Schiff bases and amides, which are precursors to a wide array of more complex molecules. researchgate.net
In inorganic chemistry, diamines, particularly ethane-1,2-diamine and its derivatives, are well-known chelating ligands. wikipedia.org The two nitrogen atoms can donate their lone pairs of electrons to a metal center, forming stable chelate rings. This property is fundamental to the design of coordination complexes with applications in catalysis, materials science, and bioinorganic chemistry. The specific substituents on the nitrogen atoms, such as the isopropyl and 3-nitrobenzyl groups in the titular compound, can modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their catalytic activity or material properties.
Overview of Research Trajectories for Amine-Containing Compounds with Nitroaromatic Moieties
The combination of amine and nitroaromatic functionalities within a single molecule gives rise to a class of compounds with diverse and significant applications. researchgate.netresearchgate.net Aromatic nitro compounds are key intermediates in industrial manufacturing and are also recognized as environmental pollutants. researchgate.net A primary research trajectory involves the reduction of the nitro group to an amine, a crucial transformation in the synthesis of dyes, pharmaceuticals, and agricultural chemicals. jsynthchem.com
Furthermore, the nitro group is a known fluorescence quencher. mdpi.com Upon its reduction, typically under hypoxic conditions, fluorescence can be restored. This "off-on" switching mechanism is being actively explored for the development of fluorescent probes for imaging hypoxic tumors. mdpi.com The presence of the nitroaromatic moiety also opens up possibilities in medicinal chemistry, where such compounds can act as bioreductive prodrugs that are activated in low-oxygen environments, a characteristic of solid tumors. mdpi.com The enzymatic reduction of the nitro group in biological systems can lead to reactive intermediates that exhibit cytotoxic effects, a property harnessed in the design of targeted cancer therapies. nih.gov
Current Research Landscape and Fundamental Knowledge Gaps Pertinent to this compound
While the broader classes of substituted ethane-1,2-diamines and nitroaromatic amines are well-studied, a specific literature search for "this compound" reveals a significant knowledge gap. There is a lack of published research focusing directly on the synthesis, characterization, and application of this particular isomer. Most of the available data pertains to related structures, such as the para-substituted (4-nitrobenzyl) analogue. bldpharm.com
This gap presents a clear opportunity for future research. Key areas that warrant investigation include:
Synthesis and Characterization: Developing efficient and selective synthetic routes to this compound and thoroughly characterizing its spectroscopic and physicochemical properties.
Coordination Chemistry: Exploring its behavior as a ligand with various transition metals to synthesize and characterize novel coordination complexes.
Catalytic Applications: Investigating the potential of its metal complexes as catalysts in organic transformations.
Medicinal Chemistry: Evaluating its potential as a bioreductive prodrug or as a scaffold for the development of new therapeutic agents, particularly targeting hypoxic conditions.
The existing body of knowledge on structurally similar compounds provides a solid foundation for these future investigations. The unique substitution pattern of this compound suggests that it may exhibit novel properties and applications that are yet to be discovered.
Structure
3D Structure
Properties
IUPAC Name |
N'-[(3-nitrophenyl)methyl]-N'-propan-2-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-10(2)14(7-6-13)9-11-4-3-5-12(8-11)15(16)17/h3-5,8,10H,6-7,9,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGOTUNTPJCCJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169234 | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[(3-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353955-35-7 | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[(3-nitrophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353955-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1-(1-methylethyl)-N1-[(3-nitrophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N1 Isopropyl N1 3 Nitrobenzyl Ethane 1,2 Diamine
Retrosynthetic Analysis and Strategic Approaches
A retrosynthetic analysis of the target molecule suggests several key disconnections that inform the primary synthetic strategies. The most logical disconnections are at the C-N bonds formed between the ethane-1,2-diamine backbone and the isopropyl and 3-nitrobenzyl groups.
Synthesis from Nitrobenzyl Halides and Isopropylamines
One of the most direct approaches involves the reaction of a suitable N-substituted ethane-1,2-diamine with a nitrobenzyl halide. This strategy hinges on the nucleophilic substitution reaction between an amine and an electrophilic benzyl (B1604629) halide.
A plausible retrosynthetic disconnection breaks the bond between the benzylic carbon and the adjacent nitrogen atom. This leads to two potential precursors: N-isopropylethane-1,2-diamine and 3-nitrobenzyl halide (e.g., bromide or chloride). The forward synthesis would then involve the alkylation of N-isopropylethane-1,2-diamine with 3-nitrobenzyl halide. A key challenge in this approach is controlling the selectivity of the alkylation to avoid side reactions, such as dialkylation of the primary amine or further alkylation of the secondary amine.
Another possibility within this family of routes is to start with N-(3-nitrobenzyl)ethane-1,2-diamine and subsequently introduce the isopropyl group. This could be achieved through reductive amination with acetone (B3395972) or by direct alkylation with an isopropyl halide.
Routes Involving Ethane-1,2-diamine Backbone Functionalization
This strategy focuses on the sequential functionalization of the ethane-1,2-diamine starting material. A common method to control the regioselectivity of such reactions is the use of protecting groups. For instance, one of the amino groups of ethane-1,2-diamine can be protected (e.g., as a carbamate (B1207046) or an amide). The unprotected nitrogen can then be sequentially alkylated with the isopropyl and 3-nitrobenzyl groups.
A typical sequence might involve:
Monoprotection of ethane-1,2-diamine.
Alkylation of the free amine with either an isopropyl source or a 3-nitrobenzyl halide.
A second alkylation with the remaining group.
Deprotection to yield the final product.
The order of introduction of the alkyl groups can be varied, and the choice may depend on the reactivity of the intermediates and the ease of purification.
Convergent and Divergent Synthetic Pathways
A convergent synthesis would involve the preparation of key fragments that are then combined in the final steps. For N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine, a convergent approach is less obvious than a linear, sequential functionalization. However, one could envision the synthesis of a complex amine containing both the isopropyl and 3-nitrobenzyl moieties, which is then coupled to a protected 2-aminoacetaldehyde (B1595654) followed by reduction.
A divergent approach, on the other hand, would start from a common intermediate that can be used to generate a library of related compounds. For example, N-(3-nitrobenzyl)ethane-1,2-diamine could serve as a divergent intermediate. From this compound, various alkyl or aryl groups could be introduced at the secondary amine position, allowing for the synthesis of a range of analogues of the target molecule.
Detailed Synthetic Procedures and Reaction Conditions
The successful synthesis of this compound relies on the careful execution of key chemical transformations and the optimization of reaction conditions.
Optimization of Amination Reactions
The core of the synthesis is the formation of C-N bonds through amination reactions. The alkylation of amines with alkyl halides is a classic example of a nucleophilic substitution reaction. The efficiency of this reaction is influenced by several factors, including the solvent, temperature, and the presence of a base.
For the reaction between N-isopropylethane-1,2-diamine and 3-nitrobenzyl chloride, a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) is often employed to facilitate the dissolution of the reactants and promote the reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically added to neutralize the hydrogen chloride formed during the reaction, thus preventing the protonation of the amine nucleophile.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile, DMF | Polar aprotic, facilitates SN2 reaction |
| Base | K2CO3, Et3N | Neutralizes acid byproduct, prevents amine protonation |
| Temperature | Room Temperature to 60 °C | Balances reaction rate and potential side reactions |
| Stoichiometry | Slight excess of amine | Can favor mono-alkylation of the halide |
Reductive amination offers an alternative route for introducing the isopropyl or 3-nitrobenzyl group. For instance, reacting N-(3-nitrobenzyl)ethane-1,2-diamine with acetone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) would yield the target compound. This method is often milder and more selective than direct alkylation.
Selective Functionalization of Amine Centers
Achieving selective functionalization is paramount in the synthesis of unsymmetrically substituted diamines. The differential reactivity of primary and secondary amines can be exploited. For instance, the primary amine of N-isopropylethane-1,2-diamine is generally more sterically accessible and could potentially be selectively functionalized under carefully controlled conditions.
However, a more robust method involves the use of protecting groups. The Boc (tert-butoxycarbonyl) group is a common choice for protecting amines due to its ease of introduction and removal under acidic conditions.
A potential synthetic sequence is outlined below:
Mono-Boc protection of ethane-1,2-diamine: This yields N-Boc-ethane-1,2-diamine, a versatile intermediate.
Reductive amination with acetone: The free primary amine is reacted with acetone and a reducing agent to introduce the isopropyl group, forming N-Boc-N'-isopropylethane-1,2-diamine.
Alkylation with 3-nitrobenzyl bromide: The remaining N-H bond of the secondary amine can be alkylated with 3-nitrobenzyl bromide in the presence of a base like sodium hydride.
Deprotection: The Boc group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to afford the final product.
| Step | Reagents and Conditions | Intermediate/Product |
| 1 | Di-tert-butyl dicarbonate, CH2Cl2, 0 °C to rt | N-Boc-ethane-1,2-diamine |
| 2 | Acetone, NaBH(OAc)3, ClCH2CH2Cl | N-Boc-N'-isopropylethane-1,2-diamine |
| 3 | 3-Nitrobenzyl bromide, NaH, DMF | N-Boc-N'-isopropyl-N'-(3-nitrobenzyl)ethane-1,2-diamine |
| 4 | TFA, CH2Cl2 or HCl in Dioxane | This compound |
This systematic approach, utilizing protective group chemistry, offers a high degree of control and is likely to be a reliable method for the preparation of this compound.
Green Chemistry Considerations in Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of diamines and their derivatives to minimize environmental impact. Traditional methods often involve hazardous reagents and solvents. Modern approaches focus on the use of aqueous media, solvent-free conditions, and catalytic methods to improve the eco-friendliness of the synthesis.
An efficient and environmentally friendly protocol for preparing N,N'-dibenzyl diamines involves the reduction of di-Schiff bases in water, eliminating the need for catalysts and azeotropic removal of water. These symmetric diimines can be reduced to their corresponding diamines using sodium borohydride (B1222165) under solvent-free conditions, resulting in excellent yields. The mild reaction conditions, high yields, and simple work-up procedures are significant advantages of this green approach.
Key aspects of green chemistry in the synthesis of related diamines include:
Use of Water as a Solvent: Replacing volatile organic solvents with water reduces pollution and health hazards.
Catalyst-Free Reactions: Developing reactions that proceed efficiently without the need for, often toxic, metal catalysts.
Solvent-Free Reactions: Conducting reactions in the absence of any solvent minimizes waste.
High Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.
| Green Chemistry Principle | Application in Diamine Synthesis |
| Waste Prevention | Use of catalytic instead of stoichiometric reagents. |
| Atom Economy | Designing reactions with minimal byproduct formation. |
| Less Hazardous Chemical Syntheses | Avoiding the use of toxic solvents and reagents. |
| Safer Solvents and Auxiliaries | Utilizing water or solvent-free conditions. |
| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
Preparation of Related Ethane-1,2-diamine Analogues and Precursors
The synthesis of this compound can be approached through the preparation and subsequent coupling of key intermediates: nitro-substituted benzyl amines and isopropylated ethane-1,2-diamines.
Synthesis of Nitro-Substituted Benzyl Amine Intermediates
A primary route to nitro-substituted benzyl amines is through the reductive amination of the corresponding nitrobenzaldehyde. For the synthesis of a 3-nitrobenzyl amine intermediate, 3-nitrobenzaldehyde (B41214) serves as the starting material. One-pot reductive amination of aldehydes with nitroarenes is an attractive method as it combines the reduction of the nitro compound and the condensation with an amine in a single step.
Various catalytic systems have been developed for this transformation, utilizing both noble and non-noble metal catalysts. For instance, palladium nanoparticles supported on graphite (B72142) oxide have been shown to be effective. The reaction typically proceeds by the reduction of the nitro group to an amine, which then condenses with the aldehyde to form an imine, followed by the reduction of the imine to the final secondary amine.
A plausible synthetic pathway to a 3-nitrobenzyl amine intermediate is outlined below:
| Reactant 1 | Reactant 2 | Catalyst | Reducing Agent | Product |
| 3-Nitrobenzaldehyde | Ethane-1,2-diamine | Pd/C | H₂ | N-(3-Nitrobenzyl)ethane-1,2-diamine |
| 3-Nitroaniline | Benzaldehyde | Iron | Hydrosilanes | N-Benzyl-3-nitroaniline |
Formation of Isopropylated Ethane-1,2-diamine Derivatives
The synthesis of N-isopropylethane-1,2-diamine and N,N'-diisopropylethane-1,2-diamine are crucial for introducing the isopropyl group. A common method for their synthesis is the ammonolysis of N,N-diisopropyl amino ethyl chloride hydrochloride in an autoclave. This reaction is typically carried out in the presence of a solvent under high pressure and temperature.
The reaction conditions for the synthesis of N,N-diisopropylethylenediamine can be summarized as follows:
| Reactant | Reagent | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) |
| N,N-diisopropyl amino ethyl chloride hydrochloride | Liquid Ammonia | Benzene (B151609) | 120 | 6 | 3-5 |
| N,N-diisopropyl amino ethyl chloride hydrochloride | Liquid Ammonia | Dichloromethane | 80 | 2 | 2 |
Reductive amination of an aldehyde with N-isopropylethane-1,2-diamine would be a direct route to the target molecule.
Derivatization Strategies of this compound
The presence of a primary or secondary amine group and the nitro group allows for a wide range of derivatization reactions, leading to the formation of amides, ureas, and various heterocyclic systems.
Formation of Amide and Urea (B33335) Derivatives
The primary amine of this compound can readily react with acyl chlorides or anhydrides to form amide derivatives. Similarly, reaction with isocyanates or carbamoyl (B1232498) chlorides will yield urea derivatives. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound. The urea functionality is particularly important due to its ability to form stable hydrogen bonds with biological targets.
A general scheme for the formation of amide and urea derivatives is presented below:
| Starting Material | Reagent | Product Type |
| This compound | Acetyl chloride | Amide |
| This compound | Phenyl isocyanate | Urea |
Cyclization Reactions to Form Heterocyclic Systems
The diamine backbone of this compound is a versatile precursor for the synthesis of various heterocyclic compounds. For instance, condensation with dicarbonyl compounds can lead to the formation of diazepine (B8756704) or piperazine (B1678402) derivatives. The specific heterocyclic system formed depends on the nature of the cyclizing agent and the reaction conditions.
Chalcones (α,β-unsaturated ketones) are common reagents for the synthesis of heterocyclic compounds. The reaction of a diamine with a chalcone (B49325) can lead to the formation of seven-membered rings (diazepines) or other heterocyclic structures through Michael addition followed by cyclization.
Examples of cyclization reactions involving diamines include:
| Diamine | Cyclizing Agent | Heterocyclic Product |
| Ethane-1,2-diamine | 1,3-Diketone | 1,4-Diazepine |
| Ethane-1,2-diamine | α,β-Unsaturated ketone | Pyrazoline/Pyrimidine derivative |
The reduction of the nitro group on the benzyl ring to an amine opens up further possibilities for intramolecular cyclization reactions, potentially leading to the formation of benzimidazole (B57391) or other fused heterocyclic systems.
Post-Synthetic Modifications of the Nitro Group
The presence of a nitro group on the benzyl moiety of this compound offers a valuable opportunity for further chemical derivatization. The most significant and widely utilized post-synthetic modification of this functional group is its reduction to a primary amine, yielding N1-Isopropyl-N1-(3-aminobenzyl)ethane-1,2-diamine. This transformation is a cornerstone in organic synthesis as it introduces a nucleophilic amino group that can be further functionalized, dramatically expanding the molecular diversity achievable from the parent nitro compound.
The reduction of aromatic nitro compounds is a well-established and efficient chemical conversion. wikipedia.orgyoutube.com A variety of methodologies can be employed for this purpose, broadly categorized into catalytic hydrogenation and chemical reductions. The choice of method often depends on the presence of other functional groups within the molecule and the desired reaction conditions. youtube.com
Catalytic Hydrogenation:
This is one of the most common and cleanest methods for the reduction of nitroarenes. masterorganicchemistry.com It typically involves the use of hydrogen gas in the presence of a metal catalyst.
Palladium on Carbon (Pd/C): This is a highly effective and widely used catalyst for the hydrogenation of nitro groups. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. researchgate.net
Platinum(IV) Oxide (PtO₂): Also known as Adams' catalyst, PtO₂ is another robust catalyst for this transformation and is often used in acidic media like acetic acid. wikipedia.org
Raney Nickel: This catalyst is particularly useful when other reducible functional groups that are sensitive to hydrogenolysis (like benzyl ethers or some halogens) are present in the molecule. wikipedia.org
Chemical Reductions:
These methods employ metals in acidic media or other reducing agents to effect the transformation of the nitro group.
Iron in Acidic Media (Fe/HCl): The Bechamp reduction, using iron filings in the presence of a mineral acid like hydrochloric acid, is a classic and cost-effective method for nitro group reduction. masterorganicchemistry.com
Tin in Acidic Media (Sn/HCl): Similar to the iron-based reduction, tin metal in hydrochloric acid is also an effective reagent for this conversion. masterorganicchemistry.com
Zinc Dust: Zinc dust can be used under various conditions, including in the presence of ammonium (B1175870) chloride or formic acid, to reduce the nitro group. wikipedia.org
For this compound, these standard reduction methods are expected to be highly effective in converting the 3-nitrobenzyl group to the corresponding 3-aminobenzyl derivative. The resulting primary aromatic amine is a versatile intermediate for a range of subsequent reactions, including diazotization, acylation, and alkylation, allowing for the synthesis of a diverse library of compounds.
| Method | Reagents and Conditions | Typical Solvents | Key Features |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Ethanol, Methanol | High efficiency, clean reaction. |
| Catalytic Hydrogenation | H₂, Platinum(IV) Oxide (PtO₂) | Acetic Acid, Ethanol | Robust and effective catalyst. |
| Catalytic Hydrogenation | H₂, Raney Nickel | Ethanol, Methanol | Useful for substrates with sensitive functional groups. |
| Chemical Reduction | Iron (Fe), Hydrochloric Acid (HCl) | Water, Ethanol | Cost-effective and widely used. |
| Chemical Reduction | Tin (Sn), Hydrochloric Acid (HCl) | Ethanol | Effective alternative to iron-based reduction. |
| Chemical Reduction | Zinc (Zn), Ammonium Chloride (NH₄Cl) | Water, Ethanol | Milder reaction conditions. |
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering deep insights into the carbon-hydrogen framework.
Comprehensive 1D NMR (¹H, ¹³C) Analysis for Structural Assignment
One-dimensional NMR spectroscopy, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for the initial structural assignment. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton environment. For instance, the isopropyl group would exhibit a characteristic doublet for the two methyl groups and a septet for the methine proton. The protons of the ethane-1,2-diamine backbone would appear as complex multiplets due to coupling with each other and the adjacent nitrogen atoms. The benzyl (B1604629) group would display signals in the aromatic region, with splitting patterns influenced by the meta-substitution of the nitro group. The benzylic protons would likely appear as a singlet.
The ¹³C NMR spectrum would complement this by showing a distinct signal for each unique carbon atom. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbons of the nitro-substituted aromatic ring would be significantly deshielded, appearing at higher chemical shifts. The aliphatic carbons of the isopropyl and ethylenediamine (B42938) moieties would resonate at lower chemical shifts.
Hypothetical ¹H NMR Data
| Protons | Chemical Shift (ppm) | Multiplicity |
| Isopropyl CH₃ | ~1.1 | Doublet |
| Isopropyl CH | ~2.8 | Septet |
| Ethane CH₂ | ~2.5-2.7 | Multiplet |
| Benzyl CH₂ | ~3.6 | Singlet |
| Aromatic CH | ~7.5-8.2 | Multiplet |
| Amine NH/NH₂ | Variable | Broad Singlet |
Hypothetical ¹³C NMR Data
| Carbon | Chemical Shift (ppm) |
| Isopropyl CH₃ | ~20 |
| Isopropyl CH | ~50 |
| Ethane CH₂ | ~45-55 |
| Benzyl CH₂ | ~60 |
| Aromatic CH | ~120-140 |
| Aromatic C-NO₂ | ~148 |
Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are instrumental in assembling the complete molecular puzzle by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks. For example, it would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence) would directly correlate each proton signal with its attached carbon, allowing for unambiguous assignment of the carbon skeleton. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule. youtube.com For instance, it would show correlations between the benzylic protons and the carbons of the aromatic ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons, which can help in determining the preferred conformation of the molecule.
Solvent Effects on NMR Chemical Shifts and Conformation
The choice of solvent can significantly influence the NMR spectrum. researchgate.net Polar solvents can interact with the amine and nitro groups through hydrogen bonding, leading to changes in the chemical shifts of nearby protons and carbons. These interactions can also affect the rotational freedom around single bonds, thereby influencing the molecule's conformation. A systematic study using a range of solvents with varying polarities would be necessary to fully understand these effects.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
Characteristic Absorption Bands of Amine, Nitro, and Aromatic Moieties
The IR and Raman spectra would be expected to display characteristic absorption bands corresponding to the functional groups present in N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine.
Amine (N-H) vibrations: The N-H stretching vibrations of the primary and secondary amines would appear in the region of 3300-3500 cm⁻¹. The N-H bending vibrations would be observed around 1600 cm⁻¹.
Nitro (NO₂) group vibrations: The nitro group would exhibit strong, characteristic symmetric and asymmetric stretching vibrations around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
Aromatic (C=C and C-H) vibrations: The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹.
Hypothetical Vibrational Data
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H (Amine) | Stretching | 3300-3500 |
| N-H (Amine) | Bending | ~1600 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
| C=C (Aromatic) | Stretching | 1450-1600 |
| NO₂ (Nitro) | Asymmetric Stretch | ~1530 |
| NO₂ (Nitro) | Symmetric Stretch | ~1350 |
| C-H (Aromatic) | Stretching | >3000 |
Analysis of Hydrogen Bonding and Intermolecular Interactions
Vibrational spectroscopy is particularly sensitive to hydrogen bonding. doi.org The presence of intermolecular or intramolecular hydrogen bonds involving the amine groups would lead to a broadening and a shift to lower wavenumbers of the N-H stretching bands. By comparing spectra recorded in different concentrations or in different solvents, the nature and extent of these hydrogen bonding interactions can be investigated.
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of molecules containing chromophores. For this compound, the nitrobenzyl moiety serves as the primary chromophore, giving rise to characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the 3-nitrophenyl group. Typically, aromatic nitro compounds exhibit two main absorption bands.
π → π Transitions:* These are high-energy transitions occurring within the benzene (B151609) ring, often observed at shorter wavelengths (around 200-280 nm). The substitution on the ring can influence the exact position and intensity of these bands.
n → π Transitions:* These transitions involve the promotion of a non-bonding electron from the oxygen atoms of the nitro group to an anti-bonding π* orbital of the aromatic ring. These are typically of lower intensity and occur at longer wavelengths compared to the π → π* transitions.
The presence of the alkylamino substituents on the benzyl group may cause a slight bathochromic (red) shift in these absorption maxima due to electronic effects.
Table 1: Representative UV-Vis Absorption Data for this compound in Methanol (B129727)
| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Probable Assignment |
|---|---|---|
| ~265 | ~8,500 | π → π* transition (aromatic system) |
Note: The data in this table are illustrative and represent typical values for aromatic nitro compounds.
Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent in which it is dissolved. nih.gov This effect provides valuable insight into the electronic ground and excited states of the molecule. For molecules with charge-transfer character, such as those containing electron-donating (amine) and electron-withdrawing (nitro) groups, the effect can be pronounced. nih.govnih.gov
The electronic structure of this compound is susceptible to the surrounding solvent environment. The n → π* transition is particularly sensitive to solvent polarity. In polar solvents, the ground state is stabilized more than the excited state, leading to a hypsochromic (blue) shift, where the absorption maximum moves to a shorter wavelength. Conversely, π → π* transitions often exhibit a bathochromic (red) shift in polar solvents. Studying these shifts across a range of solvents with varying polarity can elucidate the nature of the electronic transitions and the dipole moment changes upon excitation.
Table 2: Illustrative Solvatochromic Shifts for the n → π Transition*
| Solvent | Dielectric Constant (ε) | λmax (nm) | Shift |
|---|---|---|---|
| Hexane | 1.88 | ~355 | Bathochromic (Red) |
| Dichloromethane | 8.93 | ~348 | - |
| Acetonitrile (B52724) | 37.5 | ~342 | Hypsochromic (Blue) |
Note: The data presented are hypothetical examples to illustrate the principle of solvatochromism.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
Table 3: HRMS Data for [M+H]⁺ Ion
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉N₃O₂ |
| Calculated Exact Mass | 237.14773 |
| Observed m/z (Hypothetical) | 237.14751 |
Note: The observed m/z is a hypothetical value for illustrative purposes.
In tandem with exact mass determination, the fragmentation pattern generated in the mass spectrometer provides a "fingerprint" that helps to confirm the molecule's structure. By analyzing the masses of the fragment ions, the covalent connections within the molecule can be deduced. For this compound, characteristic fragmentation pathways would include:
Benzylic Cleavage: The bond between the benzyl carbon and the nitrogen atom is prone to cleavage, which would result in a prominent nitrobenzyl cation (m/z 136.04).
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms can occur, leading to the loss of an isopropyl group or other alkyl fragments.
Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) is a common pathway for nitroaromatic compounds.
Table 4: Predicted Key Fragment Ions in ESI-MS/MS
| m/z (Monoisotopic) | Possible Fragment Structure | Description |
|---|---|---|
| 237.15 | [C₁₂H₁₉N₃O₂]⁺ | Molecular Ion |
| 194.13 | [C₁₀H₁₆N₂O]⁺ | Loss of isopropyl group |
| 136.04 | [C₇H₆NO₂]⁺ | Benzylic cleavage (nitrobenzyl cation) |
| 106.03 | [C₇H₆O]⁺ | Further fragmentation of nitrobenzyl cation |
Single Crystal X-ray Diffraction (SCXRD)
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. Furthermore, it reveals how molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding. researchgate.net
To perform SCXRD, a high-quality single crystal of this compound must first be grown, for example, by slow evaporation from a suitable solvent. researchgate.net The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional model of the electron density, from which the atomic positions can be determined. nih.gov
Table 5: Representative Crystallographic Data Table
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C₁₂H₁₉N₃O₂ |
| Formula Weight | 237.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.15 |
| b (Å) | 8.25 |
| c (Å) | 15.30 |
| β (°) | 98.5 |
| Volume (ų) | 1267 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.24 |
Note: The data in this table are hypothetical and serve to illustrate the typical parameters reported in a crystallographic study.
Determination of Solid-State Molecular Geometry and Conformation
This section would typically present the results from X-ray crystallography, including a data table of key bond lengths and angles. The discussion would focus on the spatial arrangement of the isopropyl group, the nitrobenzyl moiety, and the ethylenediamine backbone, detailing the specific conformation adopted by the molecule in the crystalline state.
Table 1: Selected Crystallographic Data (Hypothetical)
| Parameter | Value |
|---|---|
| Crystal System | - |
| Space Group | - |
| a (Å) | - |
| b (Å) | - |
| c (Å) | - |
| α (°) | - |
| β (°) | - |
| γ (°) | - |
| Volume (ų) | - |
Analysis of Crystal Packing and Non-Covalent Interactions (e.g., π-stacking)
Here, the arrangement of molecules within the crystal lattice would be described. An analysis of intermolecular forces, such as van der Waals forces and potential π-stacking interactions between the phenyl rings of the nitrobenzyl groups, would be provided. The distances and geometry of any such interactions would be detailed to elucidate their role in stabilizing the crystal structure.
Table 2: Intermolecular Interaction Parameters (Hypothetical)
| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |
|---|
Elucidation of Hydrogen Bond Networks
This subsection would focus on the hydrogen bonds formed by the amine groups of the ethylenediamine portion of the molecule. The hydrogen bond donors and acceptors would be identified, and the geometry (D-H···A distance and angle) of these bonds would be quantified. The role of these networks in creating one-, two-, or three-dimensional supramolecular assemblies would be discussed.
Table 3: Hydrogen Bond Geometry (Hypothetical)
| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
|---|---|---|---|---|
| N-H···O | - | - | - | - |
Table of Compounds
| Compound Name |
|---|
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Secondary and Tertiary Amine Functional Groups
The presence of both a secondary and a tertiary amine within the ethylenediamine (B42938) backbone imparts a range of reactive properties to the molecule. These include nucleophilic and basic characteristics, participation in acid-base equilibria, and reactions with various electrophiles.
The nitrogen atoms of the amine groups possess lone pairs of electrons, making them both nucleophilic and basic. The nucleophilicity is influenced by the steric hindrance around the nitrogen atoms and the electronic effects of their substituents. The tertiary amine, bearing an isopropyl and a 3-nitrobenzyl group, is more sterically hindered than the primary amine.
Table 1: Estimated pKa Values of Amine Functional Groups
| Functional Group | Estimated pKa |
|---|---|
| Primary Amine (-NH2) | ~10-11 |
Note: These are estimated values based on structurally similar compounds.
The diamine can exist in different protonation states depending on the pH of the solution. In acidic conditions, both amine groups will be protonated, forming a dication. As the pH increases, the primary amine will be deprotonated first, followed by the tertiary amine, reflecting their relative basicities.
Figure 1: Acid-Base Equilibria of N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine
Both amine groups can react with electrophiles. The primary amine is generally more reactive towards electrophiles due to less steric hindrance.
Alkylation: Reaction with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. The primary amine is more susceptible to alkylation.
Acylation: The primary amine will readily react with acyl chlorides or anhydrides to form amides. The tertiary amine, lacking a proton, will not undergo acylation.
Sulfonylation: Similar to acylation, the primary amine can react with sulfonyl chlorides to form sulfonamides.
Table 2: Reactivity of Amine Groups with Electrophiles
| Reaction | Primary Amine | Tertiary Amine |
|---|---|---|
| Alkylation | Highly Reactive | Less Reactive (can form quaternary salt) |
| Acylation | Reactive | Unreactive |
Reactivity of the Aromatic Nitro Group
The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene (B151609) ring and can itself undergo transformations. nih.govwikipedia.org
The nitro group can be reduced to various other functional groups, with the most common product being an amine. The specific product depends on the reducing agent and reaction conditions.
Reduction to Amine: Strong reducing agents like H2/Pd, Sn/HCl, or Fe/HCl will reduce the nitro group to a primary amine (aniline derivative). unimi.it This transformation is a fundamental reaction in organic synthesis. organic-chemistry.org
Partial Reduction to Hydroxylamine (B1172632): Milder reducing agents or specific reaction conditions can lead to the formation of a hydroxylamino derivative.
Table 3: Common Reduction Pathways for Aromatic Nitro Groups
| Reducing Agent | Product |
|---|---|
| H2, Pd/C | Primary Amine |
| Sn, HCl | Primary Amine |
| Fe, HCl | Primary Amine |
The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution. wikipedia.orgnih.gov Any electrophilic substitution that does occur will be directed to the meta position relative to the nitro group.
Conversely, the nitro group activates the aromatic ring for nucleophilic aromatic substitution, particularly at the ortho and para positions. wikipedia.orgnih.gov However, since the nitro group is at the meta position of the benzyl (B1604629) substituent in this compound, its activating effect for nucleophilic substitution at other positions on the ring is less pronounced.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Aniline |
Reactivity of the Ethane-1,2-diamine Backbone
The ethane-1,2-diamine core of the molecule is a versatile scaffold that can undergo a range of reactions, primarily involving the nucleophilic character of the nitrogen atoms.
The bifunctional nature of the diamine backbone, possessing two nitrogen atoms, makes it a prime candidate for intramolecular cyclization reactions to form various nitrogen-containing heterocycles. nih.gov One of the most common transformations for N,N'-disubstituted ethylenediamines is their conversion into piperazine (B1678402) derivatives. wm.eduresearchgate.net For this compound, this would typically involve a reaction that introduces a two-carbon unit to bridge the two nitrogen atoms, leading to a substituted piperazine ring. Such reactions often proceed via reductive amination or nucleophilic substitution. wm.edu
Another potential ring-closing pathway involves the reaction of the diamine with aldehydes or ketones, which can lead to the formation of imidazolidine heterocycles. The reaction of an N-substituted ethylenediamine with formaldehyde, for instance, can yield a substituted imidazolidine. acs.org Furthermore, rhodium-catalyzed intramolecular C-H amination of related sulfamate esters derived from hydroxylamines has been shown to produce unique six-membered oxathiazinane heterocycles, which can serve as precursors to differentially protected 1,2-diamines. nih.gov While not a direct cyclization of the diamine backbone itself, this highlights the potential for forming heterocyclic structures from appropriately modified derivatives. The specific substituents on the nitrogen atoms, in this case, isopropyl and 3-nitrobenzyl groups, will influence the stereochemical outcome and reaction kinetics of these cyclization processes.
| Reactants | Resulting Heterocycle | General Conditions |
| N,N'-Disubstituted Ethane-1,2-diamine + Dihaloalkane | Substituted Piperazine | Base, Heat |
| N,N'-Disubstituted Ethane-1,2-diamine + Dicarbonyl Compound | Substituted Diazepine (B8756704) | Acid or Base Catalysis |
| N-Substituted Ethane-1,2-diamine + Aldehyde/Ketone | Substituted Imidazolidine | Dehydrating conditions |
The ethane-1,2-diamine backbone is generally stable under many conditions. However, under specific circumstances, cleavage of the C-C or C-N bonds can occur. For instance, oxidative cleavage can be induced by strong oxidizing agents. Mass spectrometry studies of related diamide derivatives have shown fragmentation pathways involving the cleavage of amide bonds and reverse cycloaddition reactions. nih.gov While not directly applicable to the parent diamine, these studies provide insight into the potential fragmentation patterns under energetic conditions.
Rearrangement reactions of 1,2-diamines are less common but can be observed in specific contexts. For example, the o-semidine rearrangement of hydrazobenzenes, which are structurally related to N,N'-diaryl-1,2-diamines, leads to the formation of N-arylbenzene-1,2-diamines. rsc.org While this compound does not possess the diaryl structure necessary for a classic semidine rearrangement, this illustrates the potential for skeletal rearrangements in related systems under specific (often acidic) conditions. Photochemical reactions can also induce fragmentation and rearrangement in molecules with suitable chromophores, such as the nitrobenzyl group in the subject compound. mdpi.com
Coordination Chemistry as a Ligand
The presence of two nitrogen atoms with lone pairs of electrons makes this compound an excellent bidentate ligand for a wide range of transition metal ions. The coordination chemistry of such substituted ethylenediamines has been extensively studied. nih.gov
The isopropyl and 3-nitrobenzyl groups introduce steric bulk and electronic effects that can influence the coordination geometry and the stability of the resulting metal complex. The steric hindrance from these groups can affect the bond angles and distances within the coordination sphere and may favor certain coordination numbers or geometries.
Metal complexes of N-substituted ethylenediamines are typically synthesized by reacting the diamine ligand with a metal salt in a suitable solvent. ajpojournals.orgresearchgate.netnih.gov The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center is typically evidenced by a shift in the N-H stretching frequencies and the appearance of new bands in the far-IR region corresponding to M-N vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the structure of the ligand and its complexes. Upon coordination, shifts in the signals of the protons and carbons near the nitrogen atoms are observed. nih.gov For paramagnetic complexes, NMR spectra can be broad and shifted over a wide range.
UV-Visible Spectroscopy: The electronic spectra of the metal complexes provide information about the d-d transitions of the metal center, which are sensitive to the coordination environment and geometry. nih.gov
Numerous metal complexes with N-substituted diamine ligands have been synthesized and characterized, including those of platinum(II), nih.govresearchgate.net copper(II), rsc.orgbuffalostate.edu nickel(II), rsc.orgwashington.edu and cobalt(II/III). researchgate.netnih.gov
The electrochemical behavior of metal complexes with N-substituted diamine ligands is of significant interest as it provides insights into the electronic structure and redox properties of the complexes. Cyclic voltammetry is a common technique used to study these properties. nih.gov
The redox potentials of the metal center are influenced by the nature of the diamine ligand. The electron-donating or -withdrawing nature of the substituents on the nitrogen atoms can modulate the electron density at the metal center, thereby affecting the ease of oxidation or reduction. For instance, the Ni(III)/Ni(II) reduction potentials of nickel complexes with tetradentate diamide-diamine ligands have been measured to assess the stability of the Ni(III) oxidation state. rsc.orgresearchgate.net
Studies on copper(II) complexes with pentadentate ethylenediamine-based ligands have shown that the Cu(II)/Cu(I) redox potentials are dependent on the nature of the aromatic and aliphatic substituents on the nitrogen atoms. rsc.org Similarly, the electrochemical properties of cobalt complexes with bidentate nitrogen ligands have been investigated, revealing information about the stability of different oxidation states. rsc.org The nitrobenzyl group in this compound is an electron-withdrawing group, which would be expected to influence the redox potential of its metal complexes, potentially making oxidation of the metal center more difficult.
| Metal Complex | Redox Couple | Technique | Key Findings |
| Nickel(II) with diamide-diamine ligands | Ni(III)/Ni(II) | Cyclic Voltammetry | Reduction potentials vary with ligand structure, influencing the stability of the Ni(III) state. rsc.org |
| Copper(II) with N-substituted diamine ligands | Cu(II)/Cu(I) | Cyclic Voltammetry | Redox potentials are sensitive to the electronic and steric effects of the N-substituents. rsc.org |
| Cobalt(II) with bidentate nitrogen ligands | Co(III)/Co(II) | Cyclic Voltammetry | Ligand structure influences the reversibility and potential of the cobalt redox couple. rsc.org |
Ligand Field Effects and Spin States in Coordination Compounds
The coordination of "this compound" to a metal center is anticipated to significantly influence the electronic properties and magnetic behavior of the resulting complex. While direct experimental data for coordination compounds of this specific ligand are not available in the reviewed literature, a detailed analysis can be extrapolated from studies on structurally analogous ligands. The key structural components of the ligand—the ethylenediamine backbone, the N-isopropyl group, and the N-(3-nitrobenzyl) group—each play a distinct role in determining the ligand field strength and the resulting spin state of the metal ion.
The ethylenediamine core of the molecule acts as a bidentate chelating ligand, forming a stable five-membered ring with the metal center. The nitrogen atoms of the ethylenediamine backbone are sp³ hybridized, forming sigma bonds with the metal ion. The strength of the ligand field created by substituted ethylenediamine ligands can be influenced by the steric and electronic nature of the substituents on the nitrogen atoms.
The electronic influence of the substituents is also a critical factor. The isopropyl group is a weak electron-donating group through an inductive effect. In contrast, the 3-nitrobenzyl group is a strong electron-withdrawing group. The nitro group (-NO₂) exerts a powerful -I (inductive) and -M (mesomeric) effect, reducing the electron density on the benzyl ring and, consequently, on the benzylic nitrogen atom. This electron-withdrawing effect diminishes the Lewis basicity of the nitrogen donor atom, leading to a weaker M-N bond and a reduced ligand field splitting energy (Δ). The position of the nitro group is crucial; a meta-position (3-nitro), as in this ligand, primarily exerts a strong inductive effect. Research on Mn(III) complexes with nitro-substituted Schiff base ligands has demonstrated that the position of the nitro substituent can subtly influence the thermal spin crossover profile, although crystal packing and intermolecular interactions often play a dominant role in the solid state mpg.de. The electron-withdrawing nature of the nitro group is well-documented to decrease the p-electron density at the ortho and para positions of the benzene ring scispace.com.
For first-row transition metal ions in an octahedral environment, the balance between the ligand field splitting energy (Δo) and the spin-pairing energy (P) determines whether a high-spin or low-spin complex is formed.
High-Spin (HS) State: Occurs when Δo < P. Electrons will occupy higher energy e_g orbitals before pairing in the lower energy t₂g orbitals.
Low-Spin (LS) State: Occurs when Δo > P. Electrons will pair in the t₂g orbitals before occupying the e_g orbitals.
Given the electronic characteristics of "this compound," it is expected to be a weaker field ligand compared to unsubstituted ethylenediamine. The strong electron-withdrawing nature of the 3-nitrobenzyl group is likely to decrease the ligand field strength sufficiently to favor high-spin configurations for many first-row transition metal ions, such as Fe(II), Fe(III), and Co(II), in an octahedral geometry. For example, nickel(II) complexes with N-(p-nitro-benzyl)-iminodiacetato ligands have been shown to adopt distorted octahedral geometries researchgate.net.
The interplay between steric and electronic effects can be complex. The following table summarizes the expected influence of the ligand's structural fragments on the properties of its metal complexes, based on analogous systems.
| Ligand Fragment | Effect | Impact on Coordination Compound | Analogous System Finding |
| Ethylenediamine Backbone | Chelation | Forms a stable 5-membered ring, contributing to the overall stability of the complex. | Substituted ethylenediamines are known to form stable complexes with various transition metals researchgate.netmdpi.com. |
| N-Isopropyl Group | Steric Bulk / Weak Electron Donation | May cause steric hindrance, potentially distorting the coordination geometry. The inductive effect is likely minor compared to the nitrobenzyl group. | Steric hindrance from substituents on the diamine backbone can affect bond lengths and coordination topology researchgate.netmdpi.com. |
| N-(3-nitrobenzyl) Group | Strong Electron Withdrawal / Steric Bulk | Reduces the Lewis basicity of the coordinating nitrogen, leading to a weaker M-N bond and a smaller ligand field splitting energy (Δ). | The position of a nitro substituent on a ligand can influence the spin state of the metal center, with a tendency to stabilize higher spin states mpg.de. |
The determination of the precise spin state would require experimental magnetic susceptibility measurements and detailed structural analysis (e.g., X-ray crystallography) of the synthesized coordination compounds. For d⁴–d⁷ transition metal complexes, the ligand field may be intermediate, potentially leading to spin-crossover (SCO) behavior, where the spin state changes in response to external stimuli like temperature or pressure nih.gov. However, the anticipated weaker field strength of this ligand makes SCO less likely than for ligands with stronger-field donor atoms.
The following table provides hypothetical examples of spin states for octahedral complexes of "this compound" with various first-row transition metal ions, based on the expected weaker ligand field.
| Metal Ion | d-electron Count | Expected Spin State | Expected Number of Unpaired Electrons | Rationale |
| Cr(II) | d⁴ | High-Spin | 4 | Weaker ligand field (Δo) is unlikely to overcome the spin-pairing energy (P). |
| Mn(II) | d⁵ | High-Spin | 5 | High spin-pairing energy for d⁵ configuration strongly favors the high-spin state. |
| Fe(II) | d⁶ | High-Spin | 4 | A weaker field ligand is expected to result in a high-spin configuration (Δo < P). |
| Co(II) | d⁷ | High-Spin | 3 | Generally forms high-spin octahedral complexes unless coordinated by very strong field ligands. |
| Ni(II) | d⁸ | High-Spin | 2 | Octahedral Ni(II) complexes are almost exclusively high-spin regardless of ligand field strength. |
Computational and Theoretical Investigations of N1 Isopropyl N1 3 Nitrobenzyl Ethane 1,2 Diamine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
No published studies were found that performed Density Functional Theory (DFT) calculations on N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine. Such studies would typically provide insights into the molecule's electronic properties and reactivity.
There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the molecular electrostatic potential map for this compound. This information is crucial for understanding its chemical reactivity and intermolecular interactions.
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) and the conformational energy landscape of this compound have not been reported in the scientific literature. This analysis would be essential to identify the most stable conformations of the molecule.
No computationally predicted spectroscopic data (such as ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound could be located. These predictions would be valuable for complementing and interpreting experimental spectroscopic results.
There are no documented calculations of thermodynamic properties (like enthalpy, entropy, and Gibbs free energy) or kinetic parameters for any chemical reactions involving this compound.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are instrumental in understanding the behavior of molecules in a dynamic environment, such as in solution.
Information regarding the conformational dynamics, flexibility, and interactions with solvent molecules for this compound in solution is not available, as no relevant MD simulation studies have been reported.
Solvent Effects on Molecular Structure and Interactions
It is well-established that the polarity of the solvent can impact the stability of different molecular conformations. For this compound, the presence of a polar nitro group and amine functionalities suggests that its structure and interactions will be sensitive to the solvent's dielectric constant. In polar solvents, conformations that maximize the exposure of these polar groups to the solvent molecules would likely be energetically favored. Conversely, in nonpolar solvents, intramolecular interactions, such as hydrogen bonding between the amine protons and the nitro group's oxygen atoms, might become more prevalent, leading to more compact conformations.
Computational methods like the Polarizable Continuum Model (PCM) are often employed to simulate these solvent effects. Such models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of the solute's energy and properties within that environment. A hypothetical study on this compound would likely reveal shifts in its dipole moment and changes in the relative energies of its various conformers as the solvent polarity is varied.
Theoretical Studies of Intermolecular Interactions
The non-covalent interactions of this compound are critical for understanding its behavior in condensed phases and its potential applications in areas such as crystal engineering and molecular recognition.
Hydrogen Bonding Analysis
The molecular structure of this compound features both hydrogen bond donors (the N-H groups of the ethylenediamine (B42938) backbone) and acceptors (the nitrogen atoms of the amines and the oxygen atoms of the nitro group). This duality allows for the formation of a variety of intermolecular and intramolecular hydrogen bonds.
Computational analyses, typically using Density Functional Theory (DFT), can predict the geometries and energies of these hydrogen bonds. In the solid state, it is plausible that this compound molecules would self-assemble into extended networks through N-H···N or N-H···O hydrogen bonds. The strength of these interactions can be quantified by calculating the interaction energies and analyzing the electron density distribution using methods like Quantum Theory of Atoms in Molecules (QTAIM).
Pi-Stacking and Van der Waals Interactions
The presence of the 3-nitrophenyl group in this compound introduces the possibility of π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between aromatic rings, can play a significant role in the packing of molecules in the solid state and in molecular recognition processes.
In addition to hydrogen bonding and π-stacking, ubiquitous Van der Waals forces, arising from induced dipoles, also contribute to the intermolecular interactions. These dispersive forces are particularly important for the non-polar isopropyl and ethylenediamine backbone portions of the molecule.
Reaction Mechanism Elucidation through Computational Pathways
Understanding the reaction mechanisms of this compound is crucial for predicting its reactivity and designing synthetic routes. Computational chemistry offers powerful tools to map out the potential energy surfaces of chemical reactions, identifying transition states and intermediates.
Transition State Characterization
For any chemical transformation involving this compound, a transition state represents the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these fleeting structures. The characterization of a transition state involves confirming that the Hessian matrix (the matrix of second derivatives of the energy with respect to the atomic coordinates) has exactly one negative eigenvalue, which corresponds to the vibrational mode along the reaction coordinate.
For instance, in a hypothetical N-alkylation reaction of the secondary amine, computational modeling could identify the transition state for the nucleophilic attack of the nitrogen atom on an alkyl halide. The geometry of this transition state would reveal the bond-breaking and bond-forming distances and angles at the point of maximum energy.
Energy Profiles of Chemical Transformations
While specific energy profiles for reactions involving this compound are not documented in the literature, a theoretical study could, for example, compare the energy profiles for reactions at the two different nitrogen atoms of the ethylenediamine moiety, providing insights into the regioselectivity of such reactions.
Applications in Chemical Sciences and Materials Engineering
Utility as a Synthetic Intermediate in Complex Molecule Construction
The unique combination of a primary and a tertiary amine, along with the reactive nitrobenzyl group, positions N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine as a valuable intermediate in the synthesis of complex organic molecules. asianpubs.org
Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.netmdpi.com The ethylenediamine (B42938) motif is a classic precursor for five and six-membered rings. The primary amine of this compound can readily participate in cyclization reactions. For instance, it can react with diketones, diesters, or other bifunctional electrophiles to form substituted piperazines, pyrazines, or benzodiazepines. mdpi.comresearchgate.net The presence of the bulky N-isopropyl and N-nitrobenzyl groups would likely direct the regioselectivity of these cyclizations and impart specific solubility and conformational properties to the resulting heterocyclic products.
Recent synthetic methodologies focus on developing efficient and diverse routes to such heterocycles. nih.govorganic-chemistry.org For example, multicomponent reactions involving diamines are a powerful tool for rapidly building molecular complexity. mdpi.com
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. rsc.orgnih.gov Diamines are frequently employed as key building blocks in MCRs. The primary amine of this compound is a prime candidate for imine formation in Ugi or Mannich-type reactions. mdpi.comnih.gov
For example, in an Ugi-type reaction, the primary amine could react with an aldehyde, an isocyanide, and a carboxylic acid to generate complex peptide-like structures. The 3-nitrobenzyl group would remain as a functional handle on the final product, which could be further modified, for instance, by reduction of the nitro group to an amine for subsequent derivatization. This versatility makes it a potentially valuable precursor for creating libraries of diverse and complex molecules. mdpi.com
Role in Coordination Chemistry and Materials Science
The two nitrogen atoms of the ethylenediamine backbone make this compound an excellent chelating ligand for a wide variety of metal ions. The specific substituents on the nitrogen atoms modulate the electronic and steric properties of the resulting metal complexes, influencing their stability, reactivity, and potential applications.
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov They are known for their high porosity and tunable properties, with applications in gas storage, separation, and catalysis. Amine-functionalized ligands are often incorporated into MOFs to enhance properties like CO2 capture. nih.govresearchgate.netacs.org
The this compound could be used in two primary ways for MOF development:
Post-synthetic modification: A pre-formed MOF with open metal sites could be functionalized by coordinating the diamine to these sites. This process can introduce new functionalities and improve the material's performance and stability. nih.govacs.orgscilit.com
Direct ligand synthesis: The diamine could be modified to include carboxylic acid or other coordinating groups, allowing it to act as a primary building block for new MOF structures. nih.gov The nitro group would offer a site for further post-synthetic modification within the MOF pores.
| MOF Application | Role of Amine Functionalization | Potential Contribution of the Specific Ligand |
| CO2 Capture | Increases affinity for acidic CO2 through Lewis base interactions. researchgate.net | The free primary amine and the aromatic nitro group could enhance CO2 adsorption capacity and selectivity. |
| Catalysis | Amine groups can act as basic catalytic sites or anchor catalytic metal nanoparticles. | The chiral nature of the ligand could be exploited for asymmetric catalysis within the MOF pores. |
| Sensing | Functional groups can interact with specific analytes, causing a detectable change in the MOF's properties. | The nitroaromatic group is known to interact with electron-rich molecules, potentially for sensing applications. |
Metal complexes bearing diamine ligands are widely used as catalysts in a plethora of organic transformations, including polymerization, hydrogenation, and cross-coupling reactions. The steric bulk and electronic nature of the N-substituents are critical for controlling the activity and selectivity of the catalyst.
The asymmetric nature of this compound, with its distinct isopropyl and 3-nitrobenzyl groups, makes it a chiral ligand. When coordinated to a metal center, it can create a chiral environment, making it a candidate for asymmetric catalysis, where the selective formation of one enantiomer of a chiral product is desired.
Table of Potential Catalytic Applications:
| Catalytic Reaction | Metal Center | Role of Ligand |
| Asymmetric Hydrogenation | Ru, Rh, Ir | Creates a chiral environment to favor one enantiomer. |
| Polymerization of Olefins | Ti, Zr | Influences the stereochemistry and molecular weight of the resulting polymer. |
| Cross-Coupling Reactions | Pd, Ni, Cu | Stabilizes the metal center and participates in the catalytic cycle. |
The 3-nitrobenzyl group is an electroactive and chromophoric moiety. Its presence in the ligand makes it a promising component for chemical sensors. The fluorescence of metal complexes is often sensitive to their environment and can be quenched or enhanced by the presence of specific analytes.
Nitroaromatic compounds are known to be effective quenchers of fluorescence through an electron transfer mechanism. Therefore, a fluorescent metal complex of this compound could potentially act as a "turn-off" sensor for electron-rich analytes. Conversely, the nitro group can be reduced to a highly fluorescent amino group, providing a basis for "turn-on" sensors for reducing agents or specific metal ions. Coordination polymers based on Cd(II) have demonstrated the ability to detect nitrobenzene, a related compound, with high sensitivity. mdpi.com This suggests that a material incorporating the 3-nitrobenzyl group could be highly effective in sensing applications. mdpi.com
Applications in Polymer and Resin Chemistry
No specific studies detailing the use of this compound as a modifier, cross-linking agent, or a component in functional polymer synthesis could be identified in the current body of scientific literature.
There is no available research to suggest that this compound has been evaluated or utilized as a modifier or cross-linking agent in polymer and resin chemistry.
Information regarding the incorporation of this compound into functional polymers is not present in published scientific research.
Inhibition of Material Corrosion (e.g., Steel)
While various organic compounds containing nitrogen are explored as corrosion inhibitors, no specific data exists for the application of this compound for the corrosion inhibition of steel or other materials.
There are no studies available that describe the adsorption mechanisms of this compound on any metal surfaces.
The formation and characterization of any protective surface layers by this compound have not been reported in the scientific literature.
Analytical Reagent Development (e.g., for metal ion complexation for analytical detection, not compound identification)
No published research indicates the development or use of this compound as an analytical reagent for the complexation and subsequent detection of metal ions.
Structure Property Relationships Spr in Non Biological Contexts
Impact of Isopropyl Group on Steric and Electronic Properties
The isopropyl group, -CH(CH₃)₂, attached to one of the nitrogen atoms of the ethylenediamine (B42938) bridge, exerts a significant influence on the molecule's steric and electronic characteristics.
Steric Properties:
The primary impact of the isopropyl group is steric hindrance. This bulky substituent occupies a considerable volume of space, which can impede the approach of other molecules or ions to the adjacent nitrogen atom. This steric bulk affects reaction rates and equilibria. A quantitative measure of the steric demand of a substituent is its A-value, which represents the free energy difference between a substituent in the axial versus the equatorial position on a cyclohexane (B81311) ring. While not directly measured for this molecule, the A-value for an isopropyl group on a cyclohexane ring is a useful proxy for its steric influence.
| Substituent | A-Value (kcal/mol) | Reference |
|---|---|---|
| Methyl | 1.70 | tandfonline.com |
| Ethyl | 1.75 | tandfonline.com |
| Isopropyl | 2.15 | tandfonline.com |
| tert-Butyl | 4.9 | tandfonline.com |
The A-value of 2.15 kcal/mol for the isopropyl group indicates a significant steric presence, greater than that of smaller alkyl groups like methyl and ethyl. tandfonline.com This steric hindrance can influence the coordination chemistry of the diamine, potentially affecting the geometry of metal complexes and the kinetics of ligand exchange reactions. The bulky nature of the isopropyl group can create a "steric wall" that directs the binding of substrates or reagents to less hindered sites on a coordinated metal center.
Electronic Properties:
Electronically, alkyl groups such as isopropyl are generally considered to be weakly electron-donating through an inductive effect (+I). This effect arises from the polarization of the σ-bonds, pushing electron density towards the more electronegative nitrogen atom. This electron-donating nature increases the electron density on the nitrogen, which in turn enhances its basicity and nucleophilicity compared to an unsubstituted amine. However, it's important to note that some recent studies suggest that alkyl groups might be inductively electron-withdrawing relative to hydrogen, with their apparent electron-donating effect in aromatic systems being attributed to hyperconjugation. For the purpose of its effect on the amine nitrogen, the traditional view of it being a weak electron-donating group is generally accepted.
Influence of the Nitrobenzyl Moiety on Reactivity and Electronic Structure
The 3-nitrobenzyl group is a key determinant of the electronic properties and reactivity of the molecule.
Electronic Structure and Reactivity:
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both a negative inductive effect (-I) and a negative resonance effect (-M). chemicalbook.com The -I effect arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the benzene (B151609) ring through the sigma bonds. The -M effect involves the delocalization of π-electrons from the aromatic ring onto the nitro group, as depicted in the resonance structures below.
The electronic influence of the nitro group can be quantified using Hammett constants (σ). These constants provide a measure of the electronic effect of a substituent on the reactivity of a benzene ring. For a nitro group, the Hammett constants are positive, indicating its electron-withdrawing nature.
| Substituent | Position | Hammett Constant (σ) | Reference |
|---|---|---|---|
| Nitro (-NO₂) | meta | +0.71 | wikipedia.org |
| para | +0.78 | wikipedia.org | |
| Methyl (-CH₃) | meta | -0.07 | wikipedia.org |
| para | -0.17 | wikipedia.org |
Conformational Flexibility and its Relationship to Chemical Behavior
The ethane-1,2-diamine backbone of the molecule provides significant conformational flexibility. Rotation around the C-C and C-N single bonds allows the molecule to adopt various spatial arrangements, which can have a profound impact on its chemical behavior, particularly in chelation and catalysis.
The relative orientation of the substituents on the two nitrogen atoms is determined by the torsion (dihedral) angle of the N-C-C-N backbone. The two primary conformations are gauche and anti (or trans). In the gauche conformation, the N-substituents are closer together, while in the anti conformation, they are positioned on opposite sides of the C-C bond. Generally, the gauche conformation is favored for chelation to a single metal center, as it allows both nitrogen atoms to coordinate simultaneously, forming a stable five-membered ring.
Systematic Variations in Substituents and Their Effects on Ligand Binding Affinity
The binding affinity of N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine as a ligand for metal ions can be systematically tuned by modifying its substituents. This principle is a cornerstone of ligand design in coordination chemistry and is often explored through Quantitative Structure-Activity Relationship (QSAR) studies. tandfonline.comnih.govnih.gov
Effect of the Isopropyl Group:
As discussed, the isopropyl group introduces significant steric bulk. Replacing it with a smaller group, such as a methyl or ethyl group, would reduce steric hindrance around the nitrogen atom. This would likely increase the rate of metal complex formation and could potentially allow for the coordination of larger metal ions or substrates. Conversely, replacing the isopropyl group with an even bulkier substituent, like a tert-butyl group, would further increase steric hindrance, potentially preventing the coordination of all but the smallest metal ions. This steric tuning can be used to control the selectivity of a metal complex catalyst.
Effect of the 3-Nitrobenzyl Group:
The electronic properties of the ligand can be systematically varied by changing the substituent on the benzyl (B1604629) ring. The 3-nitro group is strongly electron-withdrawing. Replacing it with an electron-donating group, such as a methoxy (B1213986) (-OCH₃) or a methyl (-CH₃) group, would increase the electron density on the nitrogen atom of the benzylamine (B48309) moiety. This would increase the basicity of the nitrogen and, in general, lead to a stronger dative bond with a metal ion, thereby increasing the stability of the resulting metal complex. Conversely, introducing a more potent electron-withdrawing group could further decrease the basicity of the nitrogen and weaken the metal-ligand bond.
The following table illustrates the effect of different substituents on the electronic properties of the benzene ring, which in turn would influence the binding affinity of the ligand.
| Substituent (at meta-position) | Hammett Constant (σ_m) | Electronic Effect | Predicted Effect on Ligand Basicity | Predicted Effect on Metal Binding Affinity |
|---|---|---|---|---|
| -NO₂ | +0.71 | Strongly Electron-Withdrawing | Decreased | Decreased |
| -CN | +0.56 | Electron-Withdrawing | Decreased | Decreased |
| -Cl | +0.37 | Electron-Withdrawing | Decreased | Decreased |
| -H | 0.00 | Neutral | Reference | Reference |
| -CH₃ | -0.07 | Weakly Electron-Donating | Increased | Increased |
| -OCH₃ | +0.12 | Inductively Withdrawing, Resonantly Donating (net effect can vary) | Slightly Decreased | Slightly Decreased |
Note: The predicted effects are general trends and can be influenced by other factors such as the nature of the metal ion and the solvent system.
Correlation of Electronic Parameters with Redox Behavior
The 3-nitrobenzyl moiety imparts redox activity to the molecule. The nitro group is susceptible to electrochemical reduction, a process that is highly dependent on the electronic environment of the aromatic ring. The reduction potential of a nitroaromatic compound is a key electronic parameter that correlates with its reactivity in redox processes.
The one-electron reduction of a nitroaromatic compound (ArNO₂) produces a radical anion (ArNO₂⁻). The ease of this reduction is quantified by the standard reduction potential (E°). A more positive reduction potential indicates that the compound is more easily reduced. The electronic nature of other substituents on the aromatic ring influences this potential. Electron-withdrawing groups make the reduction more favorable (more positive E°), while electron-donating groups make it less favorable (more negative E°).
While the specific redox potential for this compound has not been reported, the value for 3-nitrotoluene (B166867) can be used as a reasonable approximation for the behavior of the 3-nitrobenzyl fragment. The electrochemical reduction of m-nitrotoluene has been studied, and it exhibits an irreversible reduction peak in cyclic voltammetry. acs.org The reduction of nitroarenes typically proceeds through a series of steps, often involving the formation of nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to the corresponding amine. acs.org
The following table provides one-electron redox potentials for some relevant nitroaromatic compounds, illustrating the effect of substituents.
| Compound | One-Electron Redox Potential (E°' vs. NHE at pH 7) | Reference |
|---|---|---|
| Nitrobenzene | -0.486 V | |
| 3-Nitrotoluene | -0.510 V | |
| 4-Nitroacetophenone | -0.421 V | |
| 4-Nitrobenzonitrile | -0.380 V |
The redox potential of 3-nitrotoluene is slightly more negative than that of nitrobenzene, consistent with the weak electron-donating effect of the methyl group making the reduction slightly more difficult. The electronic parameters of the N1-isopropyl-ethane-1,2-diamine substituent would also modulate the redox potential of the nitrobenzyl moiety in the target compound, though likely to a lesser extent than substituents directly on the aromatic ring. This redox activity could be exploited in the design of electrocatalysts or redox-responsive materials.
Future Research Directions and Emerging Opportunities for N1 Isopropyl N1 3 Nitrobenzyl Ethane 1,2 Diamine
Exploration of Novel Catalytic Applications
The core ethane-1,2-diamine structure is a well-established ligand scaffold in coordination chemistry and catalysis. atamanchemicals.comwikipedia.org Future research could focus on the catalytic activity of metal complexes derived from N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine. The presence of both a primary and a tertiary amine allows for the formation of stable chelate rings with a variety of transition metals.
Potential Catalytic Uses:
Asymmetric Catalysis: Given the chirality of the diamine backbone, its metal complexes could be evaluated as catalysts for asymmetric reactions, such as hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions. The steric bulk of the isopropyl group and the electronic influence of the nitrobenzyl group could impart unique selectivity.
Cross-Coupling Reactions: Diamine ligands have been instrumental in advancing copper- and palladium-catalyzed cross-coupling reactions. researchgate.netacs.org The title compound could be investigated as a ligand in reactions like Buchwald-Hartwig amination or Ullmann-type couplings.
Oxidation and Reduction Catalysis: The nitro group on the benzyl (B1604629) substituent can be chemically transformed, suggesting that the ligand's electronic properties could be tuned. This opens the door to its use in redox catalysis, where the nitro group could either be an inert electronic modifier or an active participant in the catalytic cycle.
Integration into Supramolecular Assemblies and Smart Materials
Supramolecular chemistry, which focuses on non-covalent interactions, offers a platform for the development of "smart" materials that respond to external stimuli. The structural features of this compound make it an interesting candidate for incorporation into such systems.
Opportunities in Materials Science:
Gelators: Low-molecular-weight gelators often rely on hydrogen bonding and other non-covalent interactions to form fibrous networks. The amine groups and the potential for π-π stacking from the aromatic ring could enable this compound to act as a gelator for organic solvents. mdpi.comnih.gov
Sensors: The nitroaromatic group is a known fluorophore quencher and can participate in charge-transfer interactions. This property could be exploited to design fluorescent sensors for metal ions or small molecules. Binding of an analyte to the diamine chelating site could alter the electronic properties of the nitrobenzyl group, leading to a measurable change in fluorescence.
Responsive Materials: The nitro group can be reduced to an amine. This chemical transformation could be used to trigger changes in the properties of a material containing this molecule, such as its color, solubility, or self-assembly behavior.
Development of Advanced Analytical Techniques for Trace Detection
The detection of aromatic amines is of significant interest due to their prevalence as industrial chemicals and their potential biological activity. tandfonline.comnamthao.com Developing sensitive and selective analytical methods for this compound would be crucial for its future application and for monitoring its presence in various matrices.
Potential Analytical Approaches:
| Analytical Technique | Potential Application |
| High-Performance Liquid Chromatography (HPLC) | Coupled with UV-Vis or mass spectrometry (MS) detection, HPLC would be a primary tool for the separation and quantification of this compound. The aromatic ring provides a chromophore for UV detection. researchgate.net |
| Gas Chromatography (GC) | For volatile derivatives of the compound, GC-MS could provide high-resolution separation and structural confirmation. cdc.gov |
| Spectrophotometry | Derivative spectrophotometry could be explored for its quantification in mixtures with other aromatic compounds, leveraging the specific absorption spectrum of the nitrobenzyl group. tandfonline.com |
| Electrochemical Methods | The nitro group is electrochemically active and can be reduced. This could form the basis for sensitive electrochemical detection methods like cyclic voltammetry. |
Computational Design and Prediction of Novel Diamine Derivatives
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules before their synthesis. nih.gov In the case of this compound, computational studies could guide the development of new derivatives with enhanced properties.
Areas for Computational Investigation:
Ligand-Metal Interactions: Density Functional Theory (DFT) calculations could be used to model the coordination of this diamine with various metals, predicting bond strengths, geometries, and the electronic structure of the resulting complexes. This would aid in selecting the most promising candidates for catalytic applications.
Structure-Property Relationships: By systematically modifying the substituents on the aromatic ring or replacing the isopropyl group with other alkyl groups, computational models could predict how these changes would affect properties such as catalytic activity, selectivity, or self-assembly behavior.
Reaction Mechanisms: Computational modeling could elucidate the mechanisms of reactions catalyzed by metal complexes of this ligand, providing insights that could lead to the optimization of reaction conditions and catalyst design.
Synergistic Research with Other Disciplines in Chemical Sciences
The multifaceted nature of this compound opens up possibilities for interdisciplinary research.
Collaborative Opportunities:
Medicinal Chemistry: Many biologically active compounds contain vicinal diamine motifs. researchgate.net The synthesis of derivatives of this compound could lead to the discovery of new therapeutic agents. The nitro group is also a feature in some pharmaceuticals.
Polymer Chemistry: Diamines are fundamental building blocks for polymers like polyamides and polyureas. nih.gov The unique structure of this diamine could be used to synthesize specialty polymers with novel thermal, mechanical, or optical properties.
Synergistic Catalysis: This involves the use of multiple catalysts that work in concert to achieve a transformation that is not possible with a single catalyst. princeton.edunih.gov Metal complexes of this compound could be explored in synergistic catalytic systems, for instance, in combination with an organocatalyst or another transition metal complex.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high yield and purity of N1-Isopropyl-N1-(3-nitrobenzyl)ethane-1,2-diamine?
- Methodological Answer : The synthesis typically involves multi-step reactions with solvent optimization (e.g., ethanol or dichloromethane) and temperature control to minimize side products. For example, stepwise alkylation of the primary amine group with isopropyl and 3-nitrobenzyl halides under reflux conditions (40–60°C) can improve regioselectivity. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .
Q. Which analytical techniques are most effective for structural confirmation and three-dimensional characterization?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) resolves proton environments and connectivity, while X-ray crystallography provides precise bond angles, dihedral angles, and stereochemical details. Mass spectrometry (HRMS) confirms molecular weight, and infrared (IR) spectroscopy identifies functional groups like nitro (–NO₂) and amine (–NH) .
Advanced Research Questions
Q. How can researchers identify biological targets and validate the compound's mechanism of action?
- Methodological Answer : Use radioligand binding assays to screen for receptor affinity (e.g., GPCRs, neurotransmitter transporters) and enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) to assess activity modulation. Complementary techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. Mutational analysis of target proteins can pinpoint interaction sites .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies in IC₅₀ values or efficacy may arise from variations in assay conditions (pH, temperature) or compound purity. Validate findings by:
- Replicating experiments with standardized protocols.
- Using orthogonal assays (e.g., cell-based vs. cell-free systems).
- Performing structural analyses (e.g., crystallography or molecular dynamics simulations) to confirm conformational stability .
Q. How do structural modifications (e.g., substituent stereochemistry) influence pharmacological activity?
- Methodological Answer : Compare enantiomers (e.g., (S)- vs. (R)-isopropyl) via chiral chromatography and evaluate their bioactivity in vitro (e.g., receptor binding) and in vivo (e.g., pharmacokinetics). Molecular docking studies predict steric and electronic interactions with target binding pockets. For example, bulkier substituents may reduce membrane permeability but enhance target specificity .
Q. What computational approaches are used to predict structure-activity relationships (SAR) for analogs?
- Methodological Answer : Perform quantitative SAR (QSAR) modeling using descriptors like logP, polar surface area, and H-bond donors. Density functional theory (DFT) calculations predict electronic properties (e.g., charge distribution at the nitro group). Virtual screening of compound libraries identifies analogs with improved affinity or reduced toxicity .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to assess cytotoxicity or therapeutic potential?
- Methodological Answer : Use a logarithmic concentration range (e.g., 1 nM–100 μM) in triplicate across cell lines (cancer vs. normal). Include positive controls (e.g., cisplatin for cytotoxicity) and solvent controls. Measure viability via MTT or resazurin assays, and validate results with flow cytometry (apoptosis/necrosis markers). Statistical analysis (e.g., ANOVA with post-hoc tests) ensures robustness .
Q. What methods confirm the compound's stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
